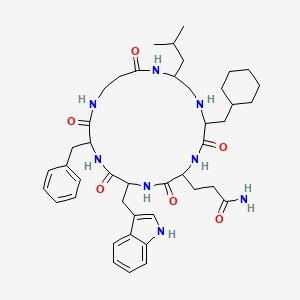

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) est un composé pseudononapeptidique synthétique. Il s'agit d'un antagoniste de la bombésine, ce qui signifie qu'il inhibe l'action de la bombésine, un peptide qui stimule la libération de la gastrine et d'autres hormones gastro-intestinales. Ce composé a montré un potentiel significatif dans l'inhibition de la croissance de diverses tumeurs, en particulier le cancer du pancréas .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) implique la formation d'une liaison peptidique réduite (CH2NH) entre des résidus d'acides aminés spécifiques. Le processus comprend généralement les étapes suivantes :

Formation de la liaison peptidique : Les liaisons peptidiques sont formées à l'aide de techniques standard de synthèse peptidique en phase solide (SPPS).

Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique souhaitée.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des techniques de SPPS à grande échelle, avec un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés peut rationaliser le processus et améliorer la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons peptidiques ou d'autres groupes fonctionnels au sein du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou modifier ceux existants.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de recherche scientifique

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et la cyclisation des liaisons peptidiques.

Biologie : Investigated for its role in inhibiting bombesin receptors, which are involved in various physiological processes.

Mécanisme d'action

Le mécanisme d'action du Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) implique sa liaison aux récepteurs de la bombésine, inhibant ainsi l'action de la bombésine. Cette inhibition empêche la libération de la gastrine et d'autres hormones gastro-intestinales, ce qui peut réduire la croissance et la prolifération tumorale. Les cibles moléculaires du composé comprennent des récepteurs spécifiques de la bombésine sur les cellules cancéreuses, et ses voies impliquent l'inhibition des cascades de signalisation médiées par les récepteurs .

Applications De Recherche Scientifique

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide bond formation and cyclization.

Biology: Investigated for its role in inhibiting bombesin receptors, which are involved in various physiological processes.

Mécanisme D'action

The mechanism of action of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves its binding to bombesin receptors, thereby inhibiting the action of bombesin. This inhibition prevents the release of gastrin and other gastrointestinal hormones, which can reduce tumor growth and proliferation. The compound’s molecular targets include specific bombesin receptors on cancer cells, and its pathways involve the inhibition of receptor-mediated signaling cascades .

Comparaison Avec Des Composés Similaires

Composés similaires

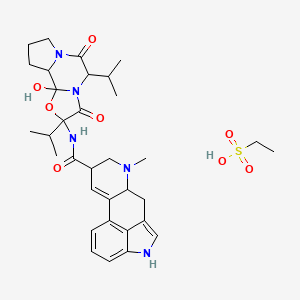

RC-3095 : Un autre antagoniste de la bombésine avec une structure similaire mais des résidus C-terminaux différents.

RC-3910-II : Contient le même Leu-psi(CH2N)Tac-NH2 C-terminal mais des résidus N-terminaux différents.

RC-3940-II : Shows higher binding affinity to bombesin receptors compared to RC-3095.

Unicité

Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) est unique en raison de sa liaison peptidique réduite spécifique (CH2NH) et de sa structure cyclique, qui confèrent une affinité de liaison et une spécificité élevées aux récepteurs de la bombésine. Cela en fait un puissant inhibiteur des processus physiologiques médiés par la bombésine et un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

Numéro CAS |

151911-04-5 |

|---|---|

Formule moléculaire |

C43H60N8O6 |

Poids moléculaire |

785.0 g/mol |

Nom IUPAC |

3-[14-benzyl-5-(cyclohexylmethyl)-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-8-yl]propanamide |

InChI |

InChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55) |

Clé InChI |

YMJSHBCDXDDCQD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)

![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)

![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)

![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)

![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)

![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)